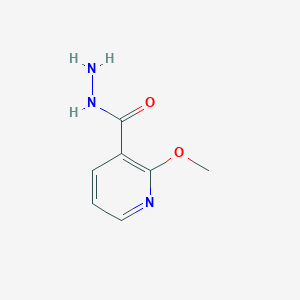

2-Methoxynicotinohydrazide

Description

Significance of Nicotinic Acid Hydrazides as Chemical Scaffolds

Nicotinic acid hydrazides are highly valued as chemical scaffolds due to their inherent biological relevance and synthetic versatility. mdpi.comacs.org The pyridine (B92270) ring is a core structure in many natural products and approved drugs, and its modification can lead to compounds with a wide spectrum of pharmacological activities. The hydrazide moiety attached to this ring provides a reactive site for further chemical elaboration, allowing for the construction of more complex molecules like hydrazones, oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.com

A notable example of the importance of this scaffold is Isoniazid (B1672263) (isonicotinic acid hydrazide), a cornerstone drug in the treatment of tuberculosis. hygeiajournal.com The success of Isoniazid has spurred extensive research into other nicotinic acid hydrazide derivatives as potential antimycobacterial agents. mdpi.com Studies have shown that modifications on the pyridine ring or the hydrazide unit can lead to new compounds with enhanced activity or different pharmacological profiles, including anticonvulsant and anti-inflammatory properties. hygeiajournal.comresearchgate.net The ability to generate large libraries of derivatives from a single, accessible scaffold makes nicotinic acid hydrazides a powerful tool in drug discovery and development. researchgate.net

Overview of Hydrazide Functionality in Organic and Medicinal Chemistry

The hydrazide functional group (-CONHNH₂) is a cornerstone in both organic synthesis and medicinal chemistry. mdpi.commdpi.com It is considered a privileged structure due to its ability to act as a versatile synthon, or building block, for creating a variety of heterocyclic compounds. mdpi.com The presence of both a nucleophilic terminal amine and a carbonyl group allows hydrazides to readily react with aldehydes, ketones, and other electrophiles, forming stable hydrazone linkages or undergoing cyclization to produce five- and six-membered heterocyclic rings. mdpi.comfrontiersin.org

In medicinal chemistry, the hydrazide moiety is found in numerous clinically used drugs, demonstrating its importance in creating bioactive molecules. mdpi.comhygeiajournal.com Beyond its role as a synthetic intermediate, the hydrazide group itself can be crucial for biological activity. It can participate in hydrogen bonding and act as a metal-coordinating group, enabling interaction with biological targets like enzymes. frontiersin.orgacs.orgacs.org The diverse biological activities associated with hydrazide-containing compounds include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant effects. mdpi.commdpi.com

Current Research Landscape of Methoxy-substituted Nicotinohydrazides

The introduction of a methoxy (B1213986) group onto the nicotinohydrazide scaffold significantly influences the electronic properties and steric profile of the molecule, which can in turn modulate its biological activity. Research into methoxy-substituted nicotinohydrazides, including the 2-methoxy isomer, has revealed its potential as a key intermediate in the synthesis of targeted therapeutic agents.

While 2-Methoxynicotinohydrazide itself is primarily cataloged as a research chemical and building block, its core structure, 2-methoxynicotinic acid, is featured in several advanced research applications. bldpharm.com For instance, derivatives of 2-methoxynicotinic acid have been investigated as potent nonsteroidal mineralocorticoid receptor (MR) antagonists, which have potential applications in treating cardiovascular diseases. nih.gov In one study, a complex pyrazole (B372694) derivative of 2-methoxynicotinic acid was identified as a highly selective MR antagonist with properties suitable for oral administration. nih.gov

Furthermore, the 2-methoxypyridine (B126380) motif is a key component in the design of novel gamma-secretase modulators (GSMs) for potential Alzheimer's disease therapy. The inclusion of this specific structural unit was shown to improve the compound's activity in reducing Aβ42 peptide levels and enhance aqueous solubility. nih.gov Other research has focused on linking the 2-methoxypyridine structure to other heterocyclic systems to create hybrid molecules with potent antitubercular and antibacterial activities. researchgate.net A patent also describes the chlorination of 2-methoxynicotinic acid to create an intermediate for synthesizing sulfonylurea hypoglycemic agents. google.com

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl 2-methoxynicotinate or ethyl 2-methoxynicotinate. This ester precursor is commonly synthesized from ethyl 2-chloronicotinate and sodium methoxide. A patent for a related compound, 5-chloro-2-methoxynicotinohydrazide, details a similar synthesis step where the ethyl ester is treated with hydrazine (B178648) hydrate (B1144303). google.com

Chemical Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89853-72-5 | Multiple Sources |

| Molecular Formula | C₇H₉N₃O₂ | Multiple Sources |

| Molecular Weight | 167.17 g/mol | Multiple Sources |

| Alternate Name | 2-methoxypyridine-3-carbohydrazide | Multiple Sources |

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxypyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7-5(6(11)10-8)3-2-4-9-7/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNBRVFIIQPEAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655773 | |

| Record name | 2-Methoxypyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89853-72-5 | |

| Record name | 2-Methoxy-3-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89853-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxynicotinohydrazide and Its Analogs

Primary Synthetic Routes for 2-Methoxynicotinohydrazide

The formation of the this compound scaffold can be achieved through several synthetic approaches, with the most common being the aminolysis of a corresponding ester.

The most direct and widely employed method for the synthesis of this compound is the hydrazinolysis of a corresponding 2-methoxynicotinic acid ester, typically the methyl or ethyl ester. This reaction is a specific type of aminolysis where hydrazine (B178648) acts as the amine nucleophile.

The process involves reacting the ester of 2-methoxynicotinic acid with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O), often in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). The mixture is typically heated under reflux for several hours. During the reaction, the nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the alcohol (methanol or ethanol) and forming the stable hydrazide product. The reaction is generally high-yielding and provides a pure product after simple workup procedures like cooling to induce crystallization, followed by filtration and washing.

A parallel synthesis for an analogous compound, 4-methoxybenzoylhydrazide, involves refluxing methyl 4-methoxybenzoate (B1229959) with hydrazine hydrate in methanol for several hours. After the reaction is complete, evaporation of the excess solvent and hydrazine yields the crude product, which can be purified by recrystallization from methanol, achieving a high yield. This method is directly applicable to the synthesis of this compound from methyl 2-methoxynicotinate.

An alternative route to this compound involves a multi-step, one-pot synthesis starting from more basic precursors. For instance, a synthetic pathway for obtaining various 6-aryl-2-methylnicotinohydrazides has been reported, which can be adapted for this compound. This process begins with a one-pot, three-component heterocyclocondensation reaction. An appropriate enaminone reacts with ethyl acetoacetate (B1235776) and ammonium (B1175870) acetate (B1210297) in refluxing acetic acid to yield the corresponding ethyl nicotinate (B505614) derivative. mdpi.com Following the formation of the ester, the nicotinic acid hydrazide is then prepared through hydrazinolysis by refluxing the ester derivative with hydrazine hydrate. mdpi.com This method provides access to the hydrazide core from different starting materials, showcasing the versatility of synthetic approaches.

Another alternative involves the direct condensation of a carboxylic acid with hydrazine using a catalyst. A patented process describes the condensation of a nicotinic acid with hydrazine in the presence of a titanium or zirconium catalyst, such as tetra-n-butoxy titanium, to form the corresponding nicotinic acid hydrazide. This method avoids the intermediate ester formation step.

Derivatization Strategies for this compound

The hydrazide moiety of this compound is a versatile functional group that allows for a variety of derivatization reactions, including acylation, alkylation, and condensation, to produce a wide array of analogs.

The terminal -NH₂ group of this compound is nucleophilic and can readily undergo acylation reactions with various acylating agents, such as acyl chlorides or acid anhydrides, to yield N'-substituted 2-methoxynicotinohydrazides. This reaction typically occurs at the more nucleophilic terminal nitrogen atom.

For example, reacting nicotinic acid hydrazide derivatives with acetic anhydride (B1165640) under reflux conditions leads to the formation of N'-acetyl derivatives. These N'-acylhydrazones can further undergo cyclization under the acylating conditions to form heterocyclic compounds like 1,3,4-oxadiazoles. researchgate.net The initial step, however, is the acylation of the terminal nitrogen. The reaction is usually carried out by heating the hydrazide in the acylating agent, and the resulting N'-acyl derivative can be isolated or converted in situ into other cyclic structures. This strategy allows for the introduction of a wide range of acyl groups onto the hydrazide scaffold.

Alkylation of hydrazides can be complex due to the presence of two nitrogen atoms that can potentially be alkylated. However, selective N'-alkylation can be achieved under specific conditions. The synthesis of N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides of isonicotinic acid, a constitutional isomer of nicotinic acid, demonstrates a relevant strategy. nih.gov This multi-step synthesis involves the initial formation of a hydrazone, followed by an alkylation step on the nitrogen atom adjacent to the carbonyl group.

A more direct approach to alkylation on the terminal nitrogen involves the use of a strong base to generate a nitrogen anion, which then reacts with an alkyl halide. For instance, a method for selective hydrazine alkylation involves the formation of a nitrogen dianion using n-butyllithium, followed by the addition of an alkylating agent. d-nb.infonih.gov This allows for controlled mono- or di-alkylation. While this provides a general strategy, the specific application to this compound would require careful optimization to ensure regioselectivity.

One of the most common and straightforward derivatization strategies for this compound is its condensation reaction with aldehydes or ketones to form hydrazones. epstem.net This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (imine), specifically a hydrazone linkage (-C=N-NH-).

The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, such as ethanol or methanol. researchgate.net Often, a catalytic amount of acid (e.g., glacial acetic acid) is added to facilitate the dehydration step. The resulting hydrazone products often have low solubility in the reaction medium and can be easily isolated by filtration upon cooling. This method allows for the synthesis of a large library of derivatives by varying the aldehyde or ketone component.

Below is a table of representative hydrazone derivatives that can be synthesized from the condensation of a nicotinic acid hydrazide with various aromatic aldehydes, illustrating the versatility of this reaction.

| Aldehyde Reactant | Resulting Hydrazone Product Name |

| Benzaldehyde | N'-(phenylmethylidene)-2-methoxynicotinohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorophenyl)methylidene-2-methoxynicotinohydrazide |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxyphenyl)methylidene-2-methoxynicotinohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-methoxyphenyl)methylidene-2-methoxynicotinohydrazide |

| 4-Nitrobenzaldehyde | N'-(4-nitrophenyl)methylidene-2-methoxynicotinohydrazide |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | N'-(4-hydroxy-3-methoxyphenyl)methylidene-2-methoxynicotinohydrazide |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | N'-(2-hydroxyphenyl)methylidene-2-methoxynicotinohydrazide |

| Furan-2-carbaldehyde | N'-(furan-2-ylmethylidene)-2-methoxynicotinohydrazide |

Cyclization Reactions Involving the Hydrazide Moiety

The hydrazide functional group in this compound and its analogs is a versatile precursor for the synthesis of a wide array of heterocyclic compounds through cyclization reactions. The reactivity of the terminal -NH2 group and the adjacent nitrogen atom allows for the construction of various five- and six-membered rings, which are significant scaffolds in medicinal chemistry.

A primary pathway for cyclization begins with the condensation of the nicotinohydrazide with aldehydes or ketones to form N-acylhydrazones. These intermediates are pivotal for subsequent intramolecular or intermolecular cyclization. For instance, nicotinic acid hydrazide derivatives can react with various isatins in the presence of a catalytic amount of glacial acetic acid to furnish isatin (B1672199) hydrazides, which represent a framework for further chemical modifications researchgate.net.

One of the most prominent cyclization strategies is the [3+2] cycloaddition reaction. In this approach, the N-acylhydrazone intermediate can react with various dienophiles. For example, the reaction of hydrazones with compounds containing double or triple bonds can lead to the formation of pyrazole (B372694) and pyrazoline derivatives. Methodologies for synthesizing pyrazoles often involve the reaction of chalcones with N-tosylhydrazones, promoted by reagents like cesium carbonate (Cs2CO3), to yield highly substituted pyrazole derivatives in a one-pot, three-component reaction researchgate.net. While this example uses N-tosylhydrazones, the underlying principle of using a hydrazone as a three-atom component in a [3+2] cycloaddition is broadly applicable.

These cyclization reactions are crucial as they lead to the formation of compounds with significant biological potential. The resulting heterocyclic structures, such as pyrazoles, are explored for various therapeutic applications.

| Starting Material | Reagent(s) | Resulting Heterocycle | Reaction Type |

| Nicotinohydrazide Analog | Aldehyde/Ketone, then Dienophile | Pyrazole/Pyrazoline | Condensation followed by [3+2] Cycloaddition |

| Nicotinohydrazide Analog | Isatin | Isatin Hydrazide Derivative | Condensation |

| Chalcone, Aryl Aldehyde | TsNHNH2, Cs2CO3 | Substituted Pyrazole | One-pot [3+2] Cycloaddition |

Advanced Synthetic Techniques and Green Chemistry Principles in Nicotinohydrazide Synthesis

The synthesis of nicotinohydrazides and their derivatives is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency mdpi.comnih.gov. These principles are applied to both the synthesis of the core nicotinohydrazide structure and its subsequent reactions.

A conventional method for preparing nicotinohydrazides involves the hydrazinolysis of corresponding nicotinic acid esters, such as ethyl nicotinates, by refluxing with hydrazine hydrate researchgate.netnih.gov. While effective, this method often requires elevated temperatures and organic solvents.

Advanced and greener synthetic methodologies focus on improving this process. This includes the use of alternative energy sources and catalysts to reduce reaction times and energy consumption.

Key Green Chemistry Approaches:

Use of Natural Catalysts: Acid catalysis is often required for the condensation reactions of hydrazides to form Schiff bases or hydrazones. Instead of mineral acids, natural and biodegradable catalysts like lemon juice (which contains citric acid) have been successfully used. For example, the synthesis of nicotinic acid hydrazide Schiff bases has been achieved by stirring the hydrazide and an aldehyde with lemon juice in ethanol at room temperature, leading to high yields in short reaction times pharmascholars.com.

Microwave and Ultrasound Irradiation: Microwave-assisted synthesis and sonication are powerful techniques to accelerate organic reactions. These methods provide uniform heating and energy, often leading to significantly reduced reaction times, higher yields, and fewer byproducts compared to conventional heating researchgate.net. The synthesis of Schiff bases of isonicotinic acid hydrazide has been reported using these green routes, achieving high yields under aqueous conditions without the need for traditional organic solvents researchgate.net.

Water as a Green Solvent: Replacing volatile organic solvents with water is a primary goal of green chemistry mdpi.comdrugpatentwatch.com. Where substrate solubility allows, conducting synthetic steps in water eliminates the environmental and health hazards associated with organic solvents researchgate.netdrugpatentwatch.com.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are particularly advantageous as they reduce the number of steps and purification stages, thereby saving on solvents and energy and reducing waste nih.govmdpi.com.

The table below compares conventional synthesis methods with advanced green alternatives for reactions involving nicotinohydrazides.

| Parameter | Conventional Method | Green Chemistry Approach |

| Catalyst | Glacial Acetic Acid, Mineral Acids | Lemon Juice (Citric Acid) pharmascholars.com |

| Solvent | Ethanol, Methanol, Acetic Acid nih.govresearchgate.net | Water, Ethanol pharmascholars.comresearchgate.net |

| Energy Source | Conventional Reflux/Heating researchgate.netnih.gov | Microwave Irradiation, Sonication researchgate.net |

| Reaction Time | Several hours nih.govresearchgate.net | Minutes to less than an hour pharmascholars.comresearchgate.net |

| Waste Generation | Higher due to organic solvents and harsher catalysts | Minimized by using biodegradable catalysts and safer solvents |

Structure Activity Relationship Sar Studies of 2 Methoxynicotinohydrazide Derivatives

Rational Design Principles for Structural Modifications

The rational design of 2-Methoxynicotinohydrazide derivatives often begins with the core structure, which consists of a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 2-position and a hydrazide group at the 3-position. This scaffold provides a foundation for systematic modifications aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. A key principle in the rational design process is the identification of pharmacophoric features essential for molecular recognition by a biological target.

In the context of developing new therapeutic agents, including those with potential antimicrobial or other activities, the design of novel molecules often targets specific enzymes or pathways crucial for a pathogen's survival. For instance, in the search for antitubercular agents, a common strategy is to design molecules that inhibit enzymes involved in the synthesis of the mycobacterial cell wall. The hydrazide moiety in this compound is a critical functional group, known for its role in the activity of drugs like isoniazid (B1672263), which target mycolic acid synthesis.

The design process for new derivatives often involves computational modeling to predict the binding affinity and interaction of designed molecules with their putative targets. This in silico approach allows for the prioritization of compounds for synthesis, thereby saving time and resources. For example, molecular docking studies can help visualize how modifications to the this compound scaffold might influence its fit within the active site of a target enzyme.

Impact of Substituent Variation on Biological Activity Potential

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions of the pyridine ring or the hydrazide moiety. The nature, size, and electronic properties of these substituents play a crucial role in determining the potency and spectrum of activity.

Studies on related nicotinohydrazide derivatives have shown that lipophilicity is a critical factor influencing their antimycobacterial activity. The introduction of lipophilic groups can enhance the ability of the compounds to penetrate the lipid-rich cell wall of mycobacteria. For example, the condensation of the hydrazide group with various aromatic or heterocyclic aldehydes to form hydrazones is a common strategy to increase lipophilicity and modulate biological activity.

The following table summarizes the impact of different substituents on the biological activity of some nicotinohydrazide derivatives, providing insights that could be applicable to this compound analogs.

| Derivative Type | Substituent | Observed Impact on Biological Activity |

| N'-Arylidene-nicotinohydrazides | Isatin (B1672199) moiety | Remarkable increase in antitubercular activity compared to the parent hydrazide. mdpi.com |

| 6-Aryl-2-methylnicotinohydrazides | Lipophilic aryl groups | Increased lipophilicity correlated with enhanced antimycobacterial activity. mdpi.com |

| 2-Phenoxynicotinic acid hydrazides | Unsubstituted phenyl or 4-pyridyl on the terminal phenyl ring | Moderate to high analgesic or anti-inflammatory activity. nih.gov |

| 2-Phenoxynicotinic acid hydrazides | C-4 methoxy substituent on the terminal phenyl ring | Moderate to high analgesic or anti-inflammatory activity. nih.gov |

These findings suggest that strategic placement of lipophilic and sterically appropriate substituents on the this compound scaffold could lead to derivatives with enhanced biological potential.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for the discovery of novel compounds with improved properties. nih.govresearchgate.net These strategies involve replacing the core structure (scaffold) or specific functional groups of a molecule with other chemical moieties that retain similar biological activity. nih.gov

In the context of this compound, scaffold hopping could involve replacing the pyridine ring with other heterocyclic systems while maintaining the key pharmacophoric elements, namely the methoxy and hydrazide groups in a specific spatial arrangement. This approach can lead to the discovery of new chemical classes with potentially different pharmacokinetic profiles or intellectual property landscapes. For instance, replacing the pyridine core of imidazo[1,2-a]pyridine-based antitubercular agents with other fused bicyclic scaffolds has been a successful strategy to identify new molecules targeting the QcrB complex. researchgate.net

Bioisosteric replacement, on the other hand, focuses on substituting specific functional groups with others that have similar physical or chemical properties. nih.gov For the 2-methoxy group in this compound, potential bioisosteres could include other small alkoxy groups, a methylthio group, or even a halogen atom, depending on the desired electronic and steric properties. The hydrazide functional group can also be replaced with other bioisosteres known to participate in similar biological interactions.

The table below provides examples of bioisosteric replacements that could be considered for modifying the this compound scaffold.

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| 2-Methoxy group (-OCH3) | Ethoxy (-OCH2CH3), Methylthio (-SCH3), Chlorine (-Cl) | Modulate lipophilicity, metabolic stability, and electronic properties. |

| Hydrazide (-CONHNH2) | 1,3,4-Oxadiazole, 1,3,4-Thiadiazole, Triazole | Mimic the hydrogen bonding capabilities and geometry of the hydrazide group while potentially improving metabolic stability. |

| Pyridine Ring | Pyrimidine (B1678525), Pyrazine, Thiazole | Alter the core scaffold to explore new chemical space, improve properties, and circumvent existing patents. |

These strategies offer a rational approach to systematically explore the chemical space around the this compound core to identify derivatives with optimized therapeutic potential.

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis of this compound derivatives is therefore essential for a comprehensive understanding of their SAR.

The flexibility of the hydrazide linker allows the molecule to adopt various conformations. The relative orientation of the pyridine ring and any substituents on the hydrazide moiety can significantly influence the molecule's ability to bind to its target. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to determine the preferred conformations of these derivatives in different environments.

Studies on related hydrazone derivatives have shown the existence of different isomers (E/Z) and rotamers, which can exhibit different biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational preferences of molecules in solution. mdpi.comnih.gov For example, in a study of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, detailed NMR analysis revealed the presence of multiple isomers in solution. mdpi.comnih.gov The ratio of these isomers can be influenced by the nature of the substituents and the solvent.

The correlation between the preferred conformation and biological activity is a key aspect of SAR. For a molecule to be active, it must be able to adopt a conformation that is complementary to the binding site of its target. Therefore, designing derivatives that are pre-organized in the bioactive conformation can lead to an increase in potency. For instance, in a study of 2-substituted piperazines, it was found that the preferred axial conformation was crucial for binding to the α7 nicotinic acetylcholine receptor. nih.gov This highlights the importance of understanding and controlling the conformational preferences of molecules in drug design.

Pre Clinical Biological Evaluation of 2 Methoxynicotinohydrazide Derivatives

Target Identification and Validation (e.g., GCN2 modulation)

A crucial step in drug discovery is the identification and validation of molecular targets through which a compound exerts its effects. For derivatives of 2-methoxynicotinohydrazide, one of the potential targets that has been explored is the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a key regulator of the integrated stress response, a cellular pathway that is activated by various stress conditions, including amino acid deprivation. nih.govnih.gov

The activation of GCN2 leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), resulting in a general inhibition of protein synthesis. nih.govnih.gov This mechanism allows cells to conserve resources and initiate the expression of specific genes that aid in stress adaptation. The modulation of GCN2 activity is therefore a promising strategy for therapeutic intervention in diseases where the integrated stress response is implicated, such as cancer and viral infections. researchgate.net Research has focused on developing inhibitors that can modulate the activity of GCN2, with some studies exploring triazolo[4,5-d]pyrimidine derivatives as potential GCN2 inhibitors. researchgate.net While direct evidence linking this compound derivatives to GCN2 modulation is still emerging, the structural similarities to other known kinase inhibitors suggest this is a plausible area for further investigation.

In Vitro Biological Activity Assays

In vitro assays are fundamental in the pre-clinical evaluation of drug candidates, providing initial data on their biological effects. Derivatives of this compound have been subjected to a variety of these assays to characterize their potential as therapeutic agents.

Enzyme inhibition is a common mechanism of action for many drugs. Kinase assays, in particular, are used to identify compounds that can modulate the activity of specific kinases, which are often dysregulated in diseases like cancer. Given the interest in GCN2 as a potential target, kinase assays would be instrumental in determining if this compound derivatives can directly inhibit its function. Such studies would typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

Beyond GCN2, other enzyme inhibition studies have been conducted on structurally related heterocyclic compounds. For instance, various hydrazone derivatives have been investigated for their ability to inhibit enzymes like monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. researchgate.net Thiazolylhydrazone derivatives have shown inhibitory activity against both MAO-A and MAO-B isoforms. researchgate.net Additionally, other studies have focused on the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are involved in inflammation. mdpi.com

Cell-based assays provide a more complex biological system to evaluate the effects of a compound, offering insights into its cellular activity, cytotoxicity, and mechanism of action.

The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. Derivatives of this compound and related hydrazone compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

For example, tricyclic alkaloid-like compounds have been evaluated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. nih.gov One compound, 2c, was found to be selective towards the aggressive triple-negative MDA-MB-231 cell line with an IC₅₀ of 7.9 μM, while showing no activity against MCF-7 cells at the highest concentration tested. nih.gov This compound was also found to arrest the cell cycle at the G₂/M phase and induce apoptosis. nih.gov Another compound, 3, showed broad anti-cancer activity against leukemia, colon, melanoma, and breast cancer cell lines. nih.gov

Similarly, novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives have shown potent cytotoxicity against H-460, HT-29, HepG2, and SGC-7901 cancer cell lines, with IC₅₀ values ranging from 0.015 to 4.09 μM. nih.gov Furthermore, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have demonstrated promising antiproliferative activity against pancreatic, breast, colon, and lung cancer cell lines. mdpi.com

| Compound/Derivative Class | Cell Line(s) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Tricyclic alkaloid-like compound 2c | MDA-MB-231 (Breast) | 7.9 μM | nih.gov |

| 2-(2-arylmethylene)hydrazinyl-4-aminoquinazolines | H-460, HT-29, HepG2, SGC-7901 | 0.015 - 4.09 μM | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | Panc-1, MCF-7, HT-29, A-549 | 22 nM - 65 nM (GI₅₀) | mdpi.com |

| Coumarin–triazole hybrids | MCF7 (Breast) | 2.66 - 10.08 μM | rsc.org |

| 4-Acyl-2-substituted piperazine (B1678402) ureas | MCF7 (Breast) | < 20 µM | mdpi.com |

The emergence of antibiotic-resistant microbial strains has created an urgent need for new antimicrobial agents. Hydrazide-hydrazone derivatives have been a subject of interest for their potential antimicrobial properties.

Studies on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones have reported their evaluation for antibacterial and antifungal activity. nih.govnih.gov Amidrazone derivatives have also shown a broad spectrum of antimicrobial activities. For instance, certain 2-pyridylamidrazone derivatives exhibited strong tuberculostatic activity against Mycobacterium tuberculosis strains with a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL. mdpi.com Other amidrazone derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium, with MIC values ranging from 1 to 8 µg/mL. mdpi.com

| Compound/Derivative Class | Microbial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Pyridylamidrazone derivatives | Mycobacterium tuberculosis H37Rv | 0.4 µg/mL | mdpi.com |

| Chalcone-incorporated amidrazones | S. aureus, E. coli, S. typhimurium | 1 - 8 µg/mL | mdpi.com |

| 1,2-Diazole amidrazone derivatives | S. aureus, MRSA, E. coli | 1 - 4 µg/mL | mdpi.com |

| Quinoxaline derivatives | Mycobacterium tuberculosis | 25 µg/mL | researchgate.net |

| 2-Amino substituted halochalcone N-glycosides | P. aeruginosa, C. albicans, E. coli | Active | researchgate.net |

Beyond antiproliferative and antimicrobial activities, derivatives of this compound and related compounds have been evaluated in other cellular assays to explore their broader therapeutic potential. These include assessments for anti-inflammatory, antioxidant, and antiviral activities.

For instance, the broad biological activity of hydrazone derivatives has been noted, with studies exploring their potential as anti-inflammatory, analgesic, anticonvulsant, and antiviral agents. researchgate.net Some 2-hydroxyacetophenone (B1195853) derivatives have been synthesized and evaluated as potential anti-HIV-1 agents, with some compounds showing moderate activity with EC₅₀ values in the range of 40 to 140 μM and low cytotoxicity. nih.gov Additionally, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have exhibited promising antioxidant activity. mdpi.com

Cell-Based Assays

Molecular and Cellular Mechanisms of Action

The therapeutic potential of various chemical compounds is fundamentally linked to their interactions at the molecular and cellular levels. For derivatives of this compound, a comprehensive understanding of these mechanisms is crucial for their development as potential therapeutic agents. Pre-clinical evaluations have begun to shed light on how these compounds exert their biological effects, pointing towards a multi-faceted mechanism of action that includes the modulation of key cellular processes such as cell cycle progression, apoptosis, and angiogenesis, as well as direct antimicrobial activities. The following sections delve into the specific molecular and cellular pathways influenced by this compound derivatives and their close structural analogs.

The regulation of the cell cycle is a critical process in cell proliferation, and its disruption is a hallmark of cancer. Several studies on compounds structurally related to this compound have demonstrated their ability to interfere with the normal progression of the cell cycle, often leading to arrest at specific checkpoints. This disruption prevents cancer cells from dividing and proliferating.

For instance, certain nicotinamide (B372718) derivatives have been shown to induce cell cycle arrest at the G2/M and pre-G1 phases in HCT-116 human colon cancer cells nih.govnih.gov. One particular derivative, compound D-1, led to a significant accumulation of cells in the G2/M phase (30.37%) compared to untreated control cells (12.91%) nih.gov. This arrest is often accompanied by a decrease in the population of cells in the G1 and S phases, indicating a blockage before or during mitosis mdpi.com. Similarly, another nicotinamide derivative, compound 7, also induced an increase in the cell population at both the G0/G1 (from 38.96% to 41.92%) and G2/M phases (from 27.29% to 31.16%) in the same cell line nih.gov.

The molecular mechanisms underlying this cell cycle arrest can involve the modulation of various cyclin-dependent kinases (CDKs) and their regulatory proteins. For example, pyrazole (B372694) derivatives, which share some structural similarities with nicotinohydrazides, have been found to induce G1 phase arrest by inhibiting CDK2 rsc.org.

| Compound | Cell Line | Effect on Cell Cycle | Key Findings |

|---|---|---|---|

| Nicotinamide Derivative (D-1) | HCT-116 | Arrest at Pre-G1 and G2/M phases | Increased cell population in Pre-G1 (23.68% vs 3.05% control) and G2/M (30.37% vs 12.91% control) nih.gov. |

| Nicotinamide Derivative (Compound 7) | HCT-116 | Arrest at G0/G1 and G2/M phases | Increased cell population in G0/G1 (41.92% vs 38.96% control) and G2/M (31.16% vs 27.29% control) nih.gov. |

| Fucoxanthin | MDA-MB-231 & MDA-MB-468 | Arrest at G1 phase | Also induced S-phase arrest in MDA-MB-231 and G2-phase arrest in MDA-MB-468 cells mdpi.com. |

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Derivatives of nicotinamide have shown promise in this area by activating the intrinsic and extrinsic apoptotic pathways.

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate. Nicotinamide derivative D-1 has been observed to markedly increase the expression of the pro-apoptotic protein BAX while decreasing the levels of the anti-apoptotic protein Bcl-2 in HCT-116 cells nih.gov. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.

Furthermore, compound D-1 was also found to increase the levels of caspase-8, a key initiator caspase in the extrinsic, or death receptor-mediated, pathway of apoptosis nih.gov. The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface.

Flow cytometry analysis has confirmed the pro-apoptotic effects of these compounds. Treatment of HCT-116 cells with nicotinamide derivative compound 7 resulted in a 5-fold increase in the total apoptotic cell population, with a 4-fold increase in early apoptotic cells and a 6.5-fold increase in late apoptotic cells nih.gov.

| Compound | Cell Line | Apoptotic Pathway | Key Molecular Targets | Effect |

|---|---|---|---|---|

| Nicotinamide Derivative (D-1) | HCT-116 | Intrinsic and Extrinsic | Bax, Bcl-2, Caspase-8 | Increased Bax and Caspase-8, Decreased Bcl-2 nih.gov. |

| Nicotinamide Derivative (Compound 7) | HCT-116 | Not specified | Not specified | 5-fold increase in total apoptotic cells nih.gov. |

| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 | Intrinsic | Bax, Bcl-2, Caspase-3, p53 | Increased Bax, Caspase-3, and p53; Decreased Bcl-2 researchgate.net. |

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is therefore a key strategy in cancer treatment. The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are primary mediators of angiogenesis, making them attractive targets for anti-angiogenic therapies.

Several nicotinamide derivatives have been identified as potent inhibitors of VEGFR-2, a crucial receptor in the VEGF signaling pathway nih.govnih.gov. By blocking VEGFR-2, these compounds can effectively inhibit the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels. For example, a series of newly synthesized nicotinamide derivatives exhibited VEGFR-2 inhibition with sub-micromolar IC50 values nih.gov. Specifically, compound D-1, a nicotinamide derivative, demonstrated a good IC50 value against VEGFR-2 nih.gov.

The anti-angiogenic potential of these compounds is further supported by their ability to downregulate the expression of key angiogenic factors. Fucoxanthin, a natural compound, has been shown to downregulate the expression of VEGF-A and VEGF-C in TNF-α-stimulated MDA-MB-231 breast cancer cells at both the transcriptional and protein levels mdpi.com.

Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, thereby controlling a wide range of cellular processes, including proliferation, survival, and differentiation. The dysregulation of these pathways is a common feature of cancer.

While direct studies on this compound are limited, research on related structures suggests that they may modulate key signaling pathways involved in cancer progression. For instance, the anticancer activity of many compounds is mediated through the inhibition of pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways are central regulators of cell growth and survival, and their inhibition can lead to decreased proliferation and increased apoptosis.

The immunomodulatory effects of some nicotinamide derivatives have also been reported, with compounds 7 and 10 reducing the levels of the pro-inflammatory cytokines TNF-α and IL-6 nih.gov. This suggests that these compounds may also influence the tumor microenvironment.

Hydrazide derivatives, particularly those related to isonicotinic acid hydrazide (isoniazid), have a long history of use as antimicrobial agents, most notably in the treatment of tuberculosis wikipedia.orgekb.eg. The mechanism of action of isoniazid (B1672263) is well-established; it is a prodrug that is activated by the bacterial catalase-peroxidase enzyme KatG wikipedia.orgekb.eg. This activation process generates a series of reactive species, including the isonicotinic acyl radical, which then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall wikipedia.org.

While the primary mechanism of action for many hydrazide-based antimicrobials involves the inhibition of specific biosynthetic pathways, another important aspect of antimicrobial resistance is the presence of efflux pumps. These are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. The development of efflux pump inhibitors (EPIs) is a promising strategy to overcome this resistance mechanism. Although specific studies on this compound as an EPI are not yet available, the broader class of hydrazide-hydrazones has been investigated for antimicrobial properties mdpi.comnih.gov.

The antimicrobial activity of 2-oxonicotinonitrile derivatives has also been evaluated, with some compounds showing good activity against Gram-positive bacteria such as Bacillus subtilis nih.gov.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While high levels of ROS can cause oxidative stress and damage to cellular components, leading to cell death, they also play a role in cell signaling. The induction of excessive ROS production in cancer cells is a recognized therapeutic strategy.

Hydrazide derivatives have been shown to be capable of producing active oxygen species nih.govresearchgate.net. The N-N moiety shared by both hydrazides and hydrazines is believed to react with atmospheric oxygen to generate oxygen radicals nih.govresearchgate.net. This reaction can be enhanced by the presence of metal ions nih.govresearchgate.net. The generation of ROS by hydrazide derivatives can lead to irreversible damage to proteins and their prosthetic groups nih.govresearchgate.net.

In the context of antimicrobial activity, the activation of isoniazid by bacterial enzymes also leads to the formation of a range of radicals, including nitric oxide wikipedia.org. This production of free radicals is a key part of its bactericidal action.

Furthermore, some hydrazide-hydrazone derivatives have been identified as potent antioxidants, capable of scavenging free radicals pensoft.net. This dual role of hydrazide derivatives in both generating and scavenging ROS highlights the complexity of their biological activities and suggests that their effects may be context-dependent.

Lead Optimization and Drug Discovery Potential of Nicotinohydrazide Scaffolds

Hit-to-Lead Strategies for 2-Methoxynicotinohydrazide Analogs

The hit-to-lead (H2L) phase transitions a confirmed hit from a screening campaign into a more robust lead compound. For a compound like this compound, this process begins with hit confirmation and expansion. The initial objective is to synthesize a focused library of analogs to build a preliminary Structure-Activity Relationship (SAR). Relating these structural variations to their biological effects is the cornerstone of SAR studies drugdesign.orgnih.gov.

Medicinal chemists systematically modify the this compound scaffold at key positions:

The Pyridine (B92270) Ring: The methoxy (B1213986) group at the 2-position can be altered to other alkoxy groups (e.g., ethoxy, propoxy) or replaced with other electron-donating or electron-withdrawing groups to probe electronic and steric requirements for activity.

The Hydrazide Linker: The core hydrazide moiety can be modified, though this is often a critical part of the pharmacophore and may be less tolerant to significant changes.

Aromatic/Aliphatic Substitutions: If the hit compound is a hydrazone derivative of this compound, the appended aldehyde or ketone fragment offers a rich area for modification. Research on other nicotinic acid hydrazides has shown that the presence of lipophilic, electron-withdrawing groups on an attached phenyl ring can significantly improve biological activity mdpi.com.

The data from these initial analogs allow researchers to understand which molecular features are essential for activity. For example, studies on antitubercular nicotinic acid hydrazides demonstrated that increasing lipophilicity often enhances efficacy mdpi.com. This early SAR data is crucial for designing the next generation of compounds.

Table 1: Illustrative Structure-Activity Relationship (SAR) for this compound Analogs This table illustrates the concept of SAR by showing how hypothetical modifications could influence biological activity.

| Compound ID | Scaffold Modification (R-Group) | Target Activity (IC50) | Notes |

|---|---|---|---|

| Hit-001 | 2-Methoxy (Original) | 15 µM | Starting point from initial screen. |

| Analog-A1 | 2-Ethoxy | 12 µM | Slight increase in potency, suggests tolerance for larger alkoxy groups. |

| Analog-A2 | 2-Chloro | 45 µM | Decreased potency, indicates an electron-donating group may be preferred. |

| Analog-A3 | 6-Chloro | 8 µM | Potency improved; substitution at other positions on the pyridine ring is beneficial. |

| Analog-A4 | N'-benzylidene | 5 µM | Condensation into a hydrazone significantly improves activity. |

Strategies for Enhancing Potency and Selectivity

Lead optimization is an iterative process focused on refining a chosen lead series to meet the stringent criteria for a preclinical candidate. The primary goals are to maximize potency against the intended target and improve selectivity over other related targets to minimize potential side effects.

Enhancing Potency: Improving potency involves modifying the lead compound's structure to achieve a better fit and stronger binding interactions with the target protein. This is often guided by computational tools and structural biology.

Structure-Based Drug Design: If the 3D structure of the target protein is known, molecular docking and molecular dynamics simulations can be used to visualize how analogs of this compound bind nih.govnih.gov. This allows chemists to design new modifications that enhance key interactions, such as hydrogen bonds or hydrophobic contacts.

Functional Group Modification: The systematic swapping of functional groups can fine-tune binding affinity danaher.com. For example, replacing a methoxy group with a group capable of forming a stronger hydrogen bond could significantly increase potency.

Enhancing Selectivity: Selectivity is crucial for a safe pharmacological profile. Even small structural differences between the intended target and off-targets can be exploited.

Isomeric Variation: The position of atoms within the core scaffold can have a profound impact on activity. For example, the isomers of nicotinohydrazide (picolinohydrazide, nicotinohydrazide, and isonicotinohydrazide) exhibit markedly different biological activities, demonstrating that the position of the nitrogen atom in the pyridine ring is a key determinant of target interaction nih.gov.

Exploiting Unique Binding Pockets: Chemists can design modifications that interact with regions of the target protein that are not conserved in off-target proteins. This might involve extending a substituent on the this compound scaffold to reach a secondary, less-conserved binding pocket.

Preclinical Formulation Development for Biological Studies

To evaluate lead compounds in biological systems (in vivo), they must be prepared in a suitable formulation that allows for consistent and adequate exposure at the site of action bohrium.com. Many new chemical entities, including potentially lipophilic nicotinohydrazide analogs, exhibit poor water solubility, which presents a major challenge nih.govscispace.com.

The first step in preclinical formulation is a thorough characterization of the compound's physicochemical properties catapult.org.uk:

Aqueous Solubility: Determined across a range of physiologically relevant pH values.

pKa: The ionization constant, which influences solubility and permeability.

LogP/LogD: Measures of lipophilicity, which affect absorption and distribution.

Solid-State Properties: Including crystallinity, polymorphism, and stability.

Based on these properties, an appropriate formulation strategy is selected. The primary goal for early preclinical studies is often to maximize exposure to assess efficacy and toxicology, typically using a liquid dosage form catapult.org.ukmdpi.com.

Common formulation approaches include:

Solutions: For compounds with sufficient solubility, simple aqueous solutions are preferred. For poorly soluble compounds, co-solvents like propylene (B89431) glycol, ethanol (B145695), or polyethylene (B3416737) glycols (PEGs) can be used to create a solution nih.gov.

Suspensions: If a compound cannot be fully solubilized at the required concentration, it can be formulated as a suspension of fine particles in an aqueous vehicle.

Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers can be used to improve solubility and absorption.

Nanoparticle Formulations: Advanced techniques like creating nanosuspensions can dramatically increase the surface area of a poorly soluble drug, thereby improving its dissolution rate and bioavailability catapult.org.uk.

The selection of excipients (inactive ingredients) is critical and must be done carefully, as they can have their own biological effects that may differ between animal species bohrium.comcatapult.org.uk.

Table 3: Common Excipients for Preclinical Liquid Formulations

| Excipient Class | Function | Examples |

|---|---|---|

| Solubilizers / Co-solvents | Increase the solubility of the active compound. | Propylene Glycol, PEG 400, Ethanol, Glycerin |

| Surfactants / Wetting Agents | Decrease precipitation and improve wetting of suspended particles. | Polysorbate 80 (Tween® 80), Poloxamers, Cremophor® |

| Buffering Agents | Maintain a stable pH for the formulation. | Phosphate buffers, Citrate buffers |

| Vehicle (Aqueous) | The primary liquid component of the formulation. | Water for Injection, Saline, 5% Dextrose in Water (D5W) |

| Vehicle (Oily) | Used for lipophilic compounds in lipid-based formulations. | Sesame oil, Corn oil, Medium-chain triglycerides |

Future Research Directions and Translational Perspectives

Emerging Methodologies in Nicotinohydrazide Research

The exploration of nicotinohydrazide derivatives is being propelled by a variety of emerging methodologies aimed at accelerating the discovery and optimization of new drug candidates. These innovative approaches span from advanced synthesis techniques to sophisticated computational modeling.

Advanced Synthesis and Characterization: Modern synthetic strategies are increasingly focused on efficiency, sustainability, and the generation of diverse compound libraries. Green chemistry principles are being integrated into the synthesis of hydrazide derivatives, utilizing methods like grinding techniques and L-proline as a catalyst to achieve high yields and shorter reaction times with reduced environmental impact mdpi.comrjptonline.org. For instance, the synthesis of nicotinic acid hydrazides has been achieved through one-pot three-component heterocyclocondensation reactions, followed by hydrazinolysis nih.gov. These methods facilitate the efficient production of novel analogs for biological screening.

Computational and In Silico Approaches: Computational tools are playing a pivotal role in modern drug discovery. Molecular docking studies are routinely employed to predict the binding interactions between hydrazide derivatives and their biological targets, providing insights into their mechanism of action nih.govresearchgate.net. These in silico methods help in understanding the theoretical interactions of compounds with macromolecular structures and support the results of in vitro assays mdpi.com. Furthermore, computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly synthesized compounds, which is crucial for identifying candidates with favorable pharmacokinetic profiles mdpi.comnih.gov. For example, Density Functional Theory (DFT) calculations are used to investigate the electronic structures of hydrazide-related compounds, offering insights into their reactivity and stability acs.orgnih.gov.

Potential for Novel Therapeutic Agent Development

While isoniazid (B1672263), an isonicotinic acid hydrazide, has been a cornerstone in tuberculosis treatment, the therapeutic potential of the broader nicotinohydrazide and hydrazide class of compounds extends far beyond this single application nih.govmdpi.com. Researchers are actively exploring these derivatives for a multitude of new therapeutic uses.

The hydrazide-hydrazone scaffold has demonstrated a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antimalarial, and anticancer properties tpcj.orgnih.gov. This versatility makes them attractive candidates for developing new drugs against various diseases mdpi.com.

Diverse Pharmacological Activities of Hydrazide Derivatives:

| Therapeutic Area | Activity of Hydrazide Derivatives |

| Oncology | Derivatives have shown anti-proliferative activity against various human cancer cell lines, with some inducing apoptosis and cell cycle arrest mdpi.com. |

| Infectious Diseases | Beyond tuberculosis, novel hydrazones exhibit antibacterial activity against various bacterial strains, including drug-resistant ones nih.gov. |

| Neurology | Certain hydrazide-hydrazone derivatives have demonstrated promising anticonvulsant activity in preclinical models tpcj.orgresearchgate.net. |

| Inflammation | Several synthesized hydrazone derivatives have been reported to possess significant anti-inflammatory and analgesic properties researchgate.netnih.gov. |

The ability to readily modify the hydrazide structure allows for the fine-tuning of its pharmacological properties, enabling the development of compounds with enhanced potency and selectivity for specific biological targets tpcj.org.

Integration of Multi-omics Data in Mechanistic Investigations

Understanding the precise mechanism of action is fundamental for the development of safe and effective drugs. The integration of multi-omics data—genomics, proteomics, metabolomics, and lipidomics—offers a powerful, systems-level approach to unravel the complex biological responses to drug candidates.

This integrated analysis provides a more complete picture of drug-induced cellular changes than any single omics approach alone nih.gov. In the context of antitubercular agents like isoniazid, multi-omics has been used to study transcriptional adaptations to drug treatment and to identify the broader metabolic impact on the bacteria nih.govmdpi.com. For example, a multi-omics investigation into an anti-tubercular fatty acid analog revealed that the compound disrupts the biosynthesis of mycolic acids and causes wider alterations in bacterial metabolism, including changes in fatty acid and pyrimidine (B1678525) metabolism nih.govnih.gov.

By applying similar multi-omics strategies to novel nicotinohydrazide derivatives, researchers can:

Identify Primary and Off-Target Effects: Delineate the full spectrum of molecular interactions, helping to anticipate potential side effects.

Elucidate Mechanisms of Action: Gain a deeper understanding of how these compounds exert their therapeutic effects at a systemic level.

Discover Biomarkers: Identify molecular signatures that correlate with drug efficacy or resistance, which can aid in patient stratification and monitoring treatment response.

The use of multi-omics is becoming increasingly critical for advancing our understanding of the molecular mechanisms underlying human diseases and for the development of more precise therapeutic interventions biorxiv.org.

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-Methoxynicotinohydrazide to ensure high yield and purity?

Answer:

- Synthesis: Use reflux condensation of nicotinohydrazide derivatives with methoxy-substituted aldehydes under anhydrous conditions. Monitor reaction progress via TLC or HPLC.

- Purification: Employ recrystallization from ethanol/water mixtures or column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v). Validate purity via melting point analysis and HPLC (>98% purity threshold) .

- Key considerations: Optimize stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) and reaction time (6–8 hours) to minimize side products like unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- ATR-IR spectroscopy: Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- NMR (¹H/¹³C): Confirm methoxy group integration (δ ~3.8 ppm for OCH₃) and hydrazide NH protons (δ ~9–10 ppm) .

- X-ray crystallography: Resolve molecular geometry and hydrogen-bonding networks. Submit crystallographic data to the Cambridge Crystallographic Data Centre (CCDC codes: 1411972, 1411973) .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Answer:

- Methodology: Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm) and HPLC.

- Data interpretation: Calculate degradation kinetics (e.g., pseudo-first-order rate constants) and identify degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound’s electronic properties?

Answer:

- Step 1: Cross-validate experimental data (e.g., UV-Vis absorption bands) with DFT calculations (B3LYP/6-311++G** basis set) to identify discrepancies in HOMO-LUMO gaps .

- Step 2: Perform solvent-effect modeling (PCM method) to account for solvent polarity in experimental spectra .

- Step 3: Reconcile outliers by re-examining sample purity or computational parameters (e.g., convergence criteria) .

Q. What strategies are recommended for optimizing reaction conditions to mitigate polymorphic variability in this compound?

Answer:

- Polymorph screening: Use solvent-antisolvent crystallization (e.g., DMSO/water) with controlled cooling rates. Characterize polymorphs via PXRD and DSC .

- Crystallization additives: Introduce templating agents (e.g., ionic liquids) to favor specific crystal packing .

- Documentation: Report all polymorphic forms in supplementary materials (CCDC deposition required) .

Q. How should researchers integrate computational modeling with experimental data to predict the reactivity of this compound in nucleophilic environments?

Answer:

Q. What methodologies are critical for analyzing batch-to-batch variability in synthesized this compound?

Answer:

- Quality control: Implement orthogonal techniques (HPLC, NMR, elemental analysis) for each batch.

- Statistical analysis: Use ANOVA to identify significant variability sources (e.g., reagent purity, humidity) .

- Mitigation: Standardize synthetic protocols and storage conditions (desiccated, −20°C) .

Methodological Guidelines

- Data presentation: Include raw and processed data in appendices, with key results in tables/graphs (e.g., kinetic plots, crystallographic parameters) .

- Reproducibility: Follow Cochrane Handbook guidelines for systematic reviews, including detailed experimental protocols and uncertainty analysis .

- Ethical compliance: Adhere to safety protocols (e.g., fume hood use, PPE) and disposal regulations for hydrazide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.